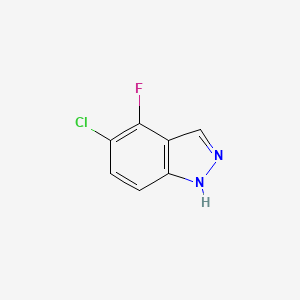

5-chloro-4-fluoro-1H-indazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-4-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIFAUCPRJGIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Profiles and Biological Activities of 5 Chloro 4 Fluoro 1h Indazole Derivatives

Antineoplastic and Anticancer Potentials

Derivatives of 5-chloro-4-fluoro-1H-indazole have been explored for their potential to combat cancer. The primary strategy behind their development as antineoplastic agents involves the targeted inhibition of protein kinases, which are enzymes that play critical roles in cell signaling, growth, and division. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov

Research in this area has led to the discovery of highly potent and selective small-molecule inhibitors derived from the this compound scaffold. One prominent example is the compound CFI-402257, which has demonstrated strong anticancer activity across a broad range of human cancer cell lines. pnas.orgpnas.orgmedchemexpress.eu The anticancer effects of these derivatives are primarily achieved by disrupting key processes in cell cycle progression, particularly mitosis, leading to cell death in rapidly dividing cancer cells. pnas.orgcancer.gov

The anticancer properties of this compound derivatives are directly linked to their ability to inhibit specific protein kinases that are essential for tumor cell survival and proliferation.

While the broader indazole scaffold has been used to develop inhibitors of Fibroblast Growth Factor Receptors (FGFRs), specific research identifying derivatives of this compound as potent FGFR inhibitors is not prominently featured in the reviewed literature. nih.govnih.govnih.gov

The indazole core is a known structural motif in inhibitors of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and mitosis. nih.govnih.gov However, research specifically detailing this compound derivatives as PLK4 modulators was not identified in the searched sources.

Derivatives of 3-(pyrazin-2-yl)-1H-indazole have been developed as inhibitors of Pim kinases, a family of serine/threonine kinases involved in tumorigenesis. nih.gov At present, there is no specific information in the provided search results on this compound derivatives targeting Pim kinases.

Although various indazole-based compounds have been designed as inhibitors of Aurora kinases, which are crucial for mitotic progression, the well-characterized this compound derivative, CFI-402257, has been shown to be highly selective and does not inhibit Aurora kinase A or B. nih.govnih.gov This highlights the specific targeting profile that can be achieved with this particular scaffold.

A significant focus of research on this compound derivatives has been in the development of inhibitors for Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). cancer.govnih.gov TTK is a dual-specificity kinase that is essential for the proper functioning of the spindle assembly checkpoint (SAC), a critical mechanism that ensures accurate chromosome segregation during mitosis. medchemexpress.eucancer.gov This kinase is often overexpressed in a variety of human tumors, including breast cancer. pnas.orgcancer.gov

CFI-402257 (Luvixasertib) , a derivative of this compound, has been identified as a potent, selective, and orally bioavailable inhibitor of TTK/Mps1. pnas.orgnih.govmedchemexpress.com

Mechanism of Action: CFI-402257 acts as an ATP-competitive inhibitor of TTK. pnas.orgglpbio.com By binding to and inhibiting the kinase, it inactivates the spindle assembly checkpoint. cancer.gov This disruption causes cancer cells to prematurely exit mitosis with misaligned chromosomes, leading to severe chromosome missegregation, aneuploidy (an abnormal number of chromosomes), and ultimately, apoptotic cell death. pnas.orgmedchemexpress.eumedchemexpress.com

Potency and Selectivity: In biochemical assays, CFI-402257 demonstrates high potency against the TTK/Mps1 kinase. pnas.org It is also highly selective, showing minimal to no activity against a broad panel of other human kinases, including Aurora kinases. nih.govmedchemexpress.com This selectivity is a desirable attribute for a targeted cancer therapy, as it can minimize off-target effects.

Below is a table summarizing the inhibitory activity of CFI-402257.

| Compound | Target | Activity Type | Value |

| CFI-402257 | Recombinant Human Mps1/TTK | IC50 | 1.2 ± 0.4 nM pnas.orgglpbio.com |

| CFI-402257 | Recombinant Human Mps1/TTK | Ki | 0.09 ± 0.02 nM pnas.orgmedchemexpress.euglpbio.com |

| CFI-402257 | Mps1/TTK (in vitro) | IC50 | 1.7 nM medchemexpress.commedchemexpress.com |

| CFI-402257 | Mps1 Autophosphorylation (in cells) | EC50 | 6.5 ± 0.5 nM pnas.org |

Antiproliferative Activity: Consistent with its mechanism of action, CFI-402257 exhibits potent growth-inhibitory activity across a wide array of human cancer cell lines. pnas.org The median IC50 value for growth inhibition was found to be 15 nM across a large panel. pnas.orgpnas.org Treatment of cancer cells, such as the HCT116 colorectal cancer line, with CFI-402257 leads to a dose-dependent increase in aneuploidy and apoptosis. medchemexpress.com

The table below shows the growth inhibition (IC50) of CFI-402257 in a selection of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| Median Value | Various | 15 pnas.orgpnas.org |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1 pnas.org |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3 pnas.org |

| SUM149PT | Inflammatory Breast Cancer | 3 pnas.org |

| HCT116 | Colorectal Carcinoma | 12 pnas.org |

| A549 | Lung Carcinoma | 20 pnas.org |

| OVCAR-3 | Ovarian Adenocarcinoma | 20 pnas.org |

| PC-3 | Prostate Adenocarcinoma | 28 pnas.org |

Oral administration of CFI-402257 has been shown to inhibit tumor growth in various mouse xenograft models of human cancer, providing a strong rationale for its evaluation as a therapeutic agent for solid tumors. pnas.orgpnas.org

Modulation of Apoptotic and Cell Cycle Pathways

The anticancer potential of this compound derivatives is significantly attributed to their ability to interfere with the fundamental cellular processes of apoptosis and cell cycle progression. By activating programmed cell death and halting cell division, these compounds can effectively inhibit tumor growth.

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. The activation of caspases, a family of protease enzymes, is central to this process. Research into structurally related 5-chloro-indole derivatives has provided insights into these mechanisms. Certain potent compounds in this class have been shown to induce apoptosis by significantly increasing the levels of key executioner caspases.

Notably, studies on select 5-chloro-indole-2-carboxamides revealed a marked elevation in caspase-3 and caspase-8 activity in pancreatic cancer cell lines. nih.gov This activation of the caspase cascade is a clear indicator of apoptosis induction. For instance, compounds 5f and 5g (indole derivatives) demonstrated a greater capacity to increase caspase-3 protein levels than the reference compound, staurosporine. nih.gov

| Compound | Target Cell Line | Caspase-3 Overexpression (pg/mL) | Reference Compound (Staurosporine) Level (pg/mL) |

|---|---|---|---|

| Compound 5f (indole derivative) | Panc-1 | 560.2 ± 5.0 | 503.2 ± 4.0 |

| Compound 5g (indole derivative) | Panc-1 | 542.5 ± 5.0 | 503.2 ± 4.0 |

These findings underscore the pro-apoptotic potential of compounds containing the 5-chloro substituent on a heterocyclic core, suggesting a promising mechanism for anticancer activity. nih.gov

In addition to inducing apoptosis, preventing cancer cell proliferation through cell cycle arrest is a key therapeutic strategy. Derivatives containing a chloro-substituent have been shown to effectively halt the cell cycle, predominantly in the G0/G1 phase. This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting division.

A study on a substituted pyridone-annelated isoindigo, referred to as 5'-Cl , demonstrated potent cell cycle arrest activity in the HL-60 promyelocytic leukemia cell line. nih.gov The treatment resulted in a dose- and time-dependent accumulation of cells in the G0/G1 phase. nih.gov

Dose-Dependent Arrest : After a 24-hour incubation, the percentage of HL-60 cells in the G0/G1 phase increased from 40.3% in the untreated control group to 69.1% in cells treated with 8.0 µM of 5'-Cl. nih.gov

Time-Dependent Arrest : When treated with a fixed concentration of 4.0 µM, the cell population in G0/G1 significantly increased over time, reaching 73.18% after 48 hours. nih.gov

This G0/G1 arrest was associated with the inactivation of cyclin-dependent kinases (CDKs), which are crucial for the transition from the G1 to the S phase. nih.gov

| Treatment Condition (Compound 5'-Cl) | Cell Line | % of Cells in G0/G1 Phase | Observation |

|---|---|---|---|

| Untreated Control | HL-60 | 40.30 ± 3.68% | Baseline |

| 8.0 µM for 24h | HL-60 | 69.11 ± 2.42% | Dose-dependent increase |

| 4.0 µM for 48h | HL-60 | 73.18 ± 2.91% | Time-dependent increase |

The tumor suppressor protein p53 and its negative regulator MDM2 form a critical axis in cancer cell survival. The B-cell lymphoma 2 (Bcl2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of apoptosis. Indazole derivatives have been shown to modulate these pathways.

A series of novel 1H-indazole-3-amine derivatives were synthesized and evaluated for their anticancer properties. sigmaaldrich.com One compound, 6o , exhibited a potent inhibitory effect against the K562 chronic myeloid leukemia cell line and was found to induce apoptosis in a dose-dependent manner. sigmaaldrich.com Further investigation suggested that its mechanism of action involves the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway. sigmaaldrich.com

Supporting these findings, research on the previously mentioned 5-chloro-indole derivatives (5f and 5g ) also demonstrated an impact on the Bcl2 family. These compounds were found to increase the levels of the pro-apoptotic protein Bax while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death. nih.gov

Immune Checkpoint Inhibition (e.g., Indoleamine-2,3-dioxygenase 1 (IDO1) Modulation)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in cancer immune escape. mdpi.com By catalyzing the degradation of the essential amino acid tryptophan, IDO1 suppresses the function of immune cells, such as T cells, creating an immunosuppressive tumor microenvironment. mdpi.comwsu.edu Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.

Azole-based compounds, including derivatives with chloro-substituents, have been investigated as IDO1 inhibitors. mdpi.com The development of 4,5-disubstituted 1,2,3-triazole derivatives has led to the identification of potent and selective IDO1 inhibitors. wsu.edu These compounds function by binding to the heme iron within the enzyme's active site. Structure-activity relationship studies have shown that the strategic placement of substituents, such as a chloro group on an associated phenyl ring, can significantly influence the inhibitory activity of these molecules. mdpi.com

Selective Estrogen Receptor Degradation (SERD) Mechanisms

For hormone receptor-positive (HR+) breast cancers, targeting the estrogen receptor (ER) is a primary therapeutic approach. Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only block the ER but also promote its degradation. The development of orally bioavailable SERDs is a major goal in overcoming resistance to standard endocrine therapies.

An indazole series of SERDs has been optimized, leading to the discovery of compounds with potent ER degradation capabilities. A key compound from this research is 3-(4-(2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-en-1-yl)phenyl)acrylic acid . This molecule incorporates the 1H-indazole scaffold and a 2-chloro-4-fluorophenyl group. This series of indazole SERDs has demonstrated the ability to induce tumor regression in tamoxifen-resistant breast cancer xenograft models, highlighting their potential to treat resistant forms of breast cancer.

Cardiovascular System Modulators

The therapeutic potential of indazole derivatives extends beyond oncology into the treatment of cardiovascular diseases. The versatile indazole nucleus can be functionalized to interact with various cardiovascular targets. While research specifically on this compound derivatives in this area is limited, studies on the broader class of chlorinated indazoles have shown promising results.

A comprehensive review of indazole derivatives in cardiovascular diseases highlights their potential to address conditions such as hypertension, thrombosis, and ischemia-reperfusion injury. nih.gov Structure-activity relationship (SAR) analyses have revealed that the substitution of a chlorine atom at certain positions on the indazole nucleus can enhance cardiovascular activity. nih.gov For example, substituting a chlorine group at the C7 position of the indazole core in some compound series led to higher activity compared to other variants. nih.gov An example of a chlorinated indazole with cardiovascular effects is TCS-80 (7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole), which has been investigated for hypertension. nih.gov These findings suggest that chlorinated indazole scaffolds are a valuable starting point for the design of novel cardiovascular drugs. nih.gov

Soluble Guanylyl Cyclase (sGC) Activation and Nitric Oxide Signaling

The nitric oxide (NO) signaling pathway plays a crucial role in cardiovascular homeostasis, and its primary receptor is soluble guanylyl cyclase (sGC). medchemexpress.com Activation of sGC leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates vasodilation and inhibits platelet aggregation. nih.gov

Certain indazole derivatives have been identified as potent activators of sGC. One of the most well-known examples is YC-1, a benzylindazole derivative. nih.govnih.gov YC-1 and other similar compounds can stimulate sGC activity independently of NO, offering a potential therapeutic strategy in conditions where NO bioavailability is compromised. nih.gov These sGC activators represent a novel approach for the treatment of cardiovascular diseases. medchemexpress.com

Table 1: Examples of Indazole Derivatives and their sGC Activating Properties

| Compound | Chemical Class | Mechanism of Action | Reference |

| YC-1 | Benzylindazole Derivative | NO-independent sGC activator | nih.govnih.gov |

| BAY 41-2272 | Pyrazolopyridine Derivative | sGC stimulator | nih.gov |

| Cinaciguat (BAY 58-2667) | Acyl-urea Derivative | Heme-independent sGC activator | apexbt.com |

This table presents examples of compounds that activate or stimulate sGC; however, none of these are this compound.

p38α (MAPK14)-Selective Kinase Inhibition

The p38 mitogen-activated protein kinase (MAPK) pathway, particularly the p38α isoform (MAPK14), is a key regulator of inflammatory responses. drugbank.com Inhibition of p38α is a therapeutic target for a range of inflammatory diseases. nih.gov While no specific data exists for this compound, the broader class of nitrogen-containing heterocyclic compounds, which includes indazoles, has been a source of p38α inhibitors. For instance, various pyrazole (B372694) and imidazole-based compounds have been developed as potent and selective inhibitors of p38α. nih.govjpreventionalzheimer.com These inhibitors typically function by competing with ATP for binding to the kinase domain of the enzyme. nih.gov The anti-inflammatory effects of these compounds are often demonstrated by their ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. drugbank.com

Anti-Hypertrophic and Anti-Atherosclerotic Effects

Indazole derivatives have shown potential in mitigating cardiac hypertrophy and atherosclerosis. For example, the compound 7-nitroindazole (B13768) has demonstrated an anti-hypertrophic effect on the heart and has been shown to reduce the wall thickness of the thoracic aorta and carotid arteries. nih.gov Another derivative, indazole-Cl, has been reported to suppress inflammation associated with atherosclerosis. nih.gov The mechanism of action for some of these effects may involve the activation of the estrogen receptor-β, which can help in preventing the progression of atherosclerosis. nih.gov

Cardioprotective Mechanisms (e.g., Ischemic/Reperfusion Injury)

Ischemia-reperfusion (I/R) injury is a significant contributor to the damage that occurs following a myocardial infarction. apexbt.com Research into cardioprotective agents has explored various molecular pathways to mitigate this damage. While direct evidence for this compound is absent, other indazole-related compounds have been investigated for their cardioprotective effects. For instance, activators of sGC, a class to which some indazole derivatives belong, have been shown to protect cardiomyocytes against I/R injury. apexbt.com The proposed mechanism involves the cGMP-PKG-dependent generation of hydrogen sulfide (B99878) (H2S) in the heart. apexbt.com

Anti-Inflammatory and Immunomodulatory Effects

The indazole scaffold is a common feature in a number of compounds with anti-inflammatory properties. nih.gov

Non-Steroidal Anti-Inflammatory Drug (NSAID) Properties

Several indazole derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A notable example is Benzydamine, which possesses analgesic and anti-inflammatory properties. nih.gov The anti-inflammatory activity of indazole derivatives may be mediated through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines and reactive oxygen species. nih.gov

Glucocorticoid Receptor (GR) Modulation

Glucocorticoids are potent anti-inflammatory agents that exert their effects through the glucocorticoid receptor (GR). nih.gov Research has focused on developing selective glucocorticoid receptor agonists (SEGRAs) that can dissociate the anti-inflammatory effects from the metabolic side effects. nih.gov A series of 5-functionalized indazoles has been reported as GR agonists. nih.gov These compounds have demonstrated nanomolar affinity for the GR and have shown indications of selectivity for the transrepression mechanism, which is believed to be responsible for the anti-inflammatory effects of glucocorticoids. nih.govnih.gov In vivo efficacy for some of these indazole-based GR agonists has been observed in models of inflammation. nih.gov

Table 2: Investigated Biological Activities of the Broader Indazole Class

| Pharmacological Activity | Example Indazole Derivative(s) | Observed Effect |

| sGC Activation | YC-1 | NO-independent activation of soluble guanylyl cyclase. nih.govnih.gov |

| Anti-Hypertrophic | 7-nitroindazole | Reduction in heart hypertrophy and aortic wall thickness. nih.gov |

| Anti-Atherosclerotic | Indazole-Cl | Suppression of inflammation in atherosclerosis. nih.gov |

| NSAID Properties | Benzydamine | Anti-inflammatory and analgesic effects. nih.gov |

| GR Modulation | 5-functionalized indazoles | Agonism of the glucocorticoid receptor with anti-inflammatory potential. nih.gov |

This table summarizes findings for various indazole derivatives, none of which are specifically this compound.

Antimicrobial, Antifungal, and Antiparasitic Activities

Indazole and its analogs have demonstrated a breadth of activity against various pathogens, including bacteria, fungi, and parasites. researchgate.netnih.gov

Derivatives of the indazole scaffold have been identified as a novel class of antibacterial agents with activity against clinically significant pathogens. nih.gov Research has shown efficacy against both Gram-positive and Gram-negative bacteria through various mechanisms of action.

One line of research identified indazole derivatives as inhibitors of the bacterial DNA gyrase B (GyrB) subunit. nih.gov These compounds exhibited potent enzymatic and antibacterial activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, and Enterococcus species. nih.gov Another mechanism of action involves the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov A series of 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and showed notable activity against Staphylococcus epidermidis and Streptococcus pyogenes, including penicillin-resistant strains of S. aureus. nih.gov

Further studies have highlighted the broad-spectrum potential of this class. Certain N-methyl-3-aryl indazoles have been found to be effective against Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.netnih.gov Other evaluations have shown that specific indazole derivatives possess inhibitory profiles against S. aureus, S. epidermidis, and strains of Enterococcus faecalis. nih.gov

| Indazole Derivative Class | Mechanism of Action | Active Against | Reference |

|---|---|---|---|

| General Indazole Derivatives | Gyrase B (GyrB) Inhibition | MRSA, Fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecalis, Enterococcus faecium | nih.gov |

| 4-bromo-1H-indazole derivatives | FtsZ Inhibition | Staphylococcus epidermidis, Penicillin-susceptible Streptococcus pyogenes, Penicillin-resistant Staphylococcus aureus | nih.gov |

| N-methyl-3-aryl indazoles | Not specified | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | researchgate.netnih.gov |

| General Indazole Derivatives | Not specified | Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis | nih.gov |

The emergence of fungal resistance necessitates the development of new antifungal agents. Indazole derivatives have shown promise in this area, particularly against Candida species.

One study described a series of indazole-linked triazoles as potential antifungal agents. nih.gov A specific analog featuring a 5-bromo substitution on the indazole ring demonstrated significant in vitro activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. nih.gov This compound also showed excellent efficacy against C. albicans in a murine infection model, leading to significantly improved survival rates in infected mice. nih.gov

Other research has confirmed the anti-candida potential of the indazole scaffold. N-methyl-3-aryl indazoles were found to be active against Candida albicans. nih.gov Additionally, a series of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles possessing electron-withdrawing functional groups, such as chloro, nitro, or bromo substituents, were reported to be more potent against tested fungal strains than the standard drug fluconazole. tandfonline.com No specific research findings on the efficacy of indazole derivatives against R. oryzae were identified in the reviewed literature.

| Indazole Derivative Class | Key Finding | Reference |

|---|---|---|

| Indazole-linked triazoles (5-bromo substituted) | Significant in vitro activity against Candida spp. and excellent in vivo efficacy against C. albicans in a murine model. | nih.gov |

| N-methyl-3-aryl indazoles | Active against Candida albicans. | nih.gov |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | Derivatives with electron-withdrawing groups were more potent than fluconazole. | tandfonline.com |

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge with limited therapeutic options. Research into novel chemical scaffolds has identified indazole derivatives as potent inhibitors of T. cruzi growth. researchgate.net

Studies have focused on 5-nitroindazole (B105863) derivatives, which have demonstrated activity against both epimastigote and trypomastigote forms of the parasite with low toxicity to mammalian cells. researchgate.net The mechanism of action for these compounds is believed to be twofold. The nitro group at the 5-position of the indazole ring appears to induce the generation of reactive oxygen species (ROS), which in turn causes apoptosis in the parasites. researchgate.net A secondary proposed mechanism is the inhibition of trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress. researchgate.netresearchgate.net One compound, 5-nitro-2-picolyl-indazolin-3-one, showed particularly favorable trypanocidal activity against both epimastigotes (IC50 of 1.1 ± 0.3 µM) and trypomastigotes (IC50 of 5.4 ± 1.0 µM). researchgate.net

| Compound | Activity Against Epimastigotes (IC50) | Activity Against Trypomastigotes (IC50) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| 5-nitro-2-picolyl-indazolin-3-one | 1.1 ± 0.3 µM | 5.4 ± 1.0 µM | Induction of Reactive Oxygen Species (ROS); Inhibition of Trypanothione Reductase | researchgate.net |

| General 5-nitroindazoles | Active | Active | Induction of Reactive Oxygen Species (ROS); Inhibition of Trypanothione Reductase | researchgate.netresearchgate.net |

Metabolic Regulation and Anti-Diabetic Research

Indazole derivatives have emerged as a promising area of research for the treatment of type 2 diabetes through their action on key metabolic pathways.

Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a "glucose sensor" in pancreatic β-cells and regulating glucose metabolism in the liver. researchgate.netnih.gov Glucokinase activators (GKAs) are a class of therapeutic agents that bind to an allosteric site on the enzyme, increasing its affinity for glucose. nih.govresearchgate.net

Several series of indazole derivatives have been identified as novel and potent GKAs. researchgate.netsunyempire.edu The activation of GK by these compounds enhances the conversion of glucose to glucose-6-phosphate. nih.gov In the pancreas, this action improves the β-cells' sensitivity to glucose, promoting glucose-dependent insulin (B600854) secretion. researchgate.netnih.gov In the liver, GK activation stimulates glycogen (B147801) synthesis and reduces hepatic glucose output. nih.gov

Structure-activity relationship (SAR) studies have led to the development of highly potent molecules. For example, a class of 1,4-disubstituted indazoles was discovered to be a novel class of GKAs that potently activate the enzyme in both enzymatic and cellular assays. sunyempire.edunih.gov Another study identified a fluorinated indazole derivative, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, as a potent activator with favorable pharmacokinetic properties and demonstrated efficacy in animal models of type 2 diabetes. researchgate.net

| Indazole Derivative Class | Mechanism of Action | Physiological Effect | Reference |

|---|---|---|---|

| 1,4-disubstituted indazoles | Allosteric activation of glucokinase | Potent activation in enzyme and cell assays. | sunyempire.edunih.gov |

| Fluorinated 2H-indazole-6-carboxamide | Allosteric activation of glucokinase | Potent activation with in vivo efficacy in rodent models. | researchgate.net |

The G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is an attractive therapeutic target for metabolic diseases. mdpi.com It is activated by fatty acids and plays a key role in regulating glucose homeostasis. mdpi.com

A series of indazole-6-phenylcyclopropylcarboxylic acids has been identified as selective GPR120 agonists. nih.govresearchgate.net The activation of GPR120, which is highly expressed in enteroendocrine cells of the intestine, stimulates the secretion of glucagon-like peptide-1 (GLP-1). mdpi.comacs.org GLP-1 is a critical incretin (B1656795) hormone that promotes glucose-dependent insulin secretion from pancreatic β-cells, enhances insulin biosynthesis, and suppresses the release of glucagon. mdpi.comunisi.it

The therapeutic potential of these indazole derivatives has been demonstrated in preclinical studies. Oral administration of these compounds showed efficacy in oral glucose tolerance tests in wild-type mice. nih.govresearchgate.net The absence of this effect in GPR120 null mice confirmed that the glucose-lowering activity operates through a mechanism involving GPR120 agonism. nih.govresearchgate.net These findings underscore the potential of indazole-based GPR120 agonists for the management of type 2 diabetes. nih.gov

| Indazole Derivative Class | Mechanism of Action | Physiological Effect | In Vivo Evidence | Reference |

|---|---|---|---|---|

| Indazole-6-phenylcyclopropylcarboxylic acids | Selective agonism of GPR120 | Stimulates GLP-1 secretion, leading to improved glucose homeostasis. | Demonstrated activity in oral glucose tolerance studies in wild-type mice, with no effect in GPR120 null mice. | nih.govresearchgate.net |

Central Nervous System (CNS) Activities

5-HT3 Receptor Antagonism

Derivatives of the indazole scaffold have been identified as potent antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.gov The 5-HT3 receptor, a ligand-gated ion channel, is a well-established therapeutic target for the management of nausea and vomiting, particularly that induced by chemotherapy. nih.gov Research into the structure-activity relationships of indazole-based compounds has revealed that specific substitutions on the aromatic nucleus can lead to potent 5-HT3 receptor antagonism, while being devoid of other activities such as dopamine (B1211576) receptor antagonism or gastric motility stimulation. nih.gov

Conformational restriction of the side chain of these molecules has been a key strategy in the development of potent and selective 5-HT3 receptor antagonists. For instance, the incorporation of an azabicyclic tropane (B1204802) moiety into a related series of compounds resulted in a significant increase in 5-HT3 receptor antagonist activity. nih.gov Following this, modifications of the aromatic core led to the identification of a series of indazole derivatives that demonstrated potent antagonism at the 5-HT3 receptor. nih.gov One such derivative, BRL 43694, emerged from these studies as a potent and selective agent that proved to be a highly effective antiemetic against cytotoxic drug-induced emesis in both preclinical models and human trials. nih.gov

While direct studies on this compound derivatives are not extensively detailed in the available literature, the established pharmacophore for 5-HT3 antagonism suggests that halogen substitutions on the indazole ring are compatible with high affinity binding. The electronic properties and steric bulk of chlorine and fluorine at the 5- and 4-positions, respectively, could influence the binding affinity and selectivity of these derivatives for the 5-HT3 receptor. Further investigation into these specific substitution patterns is warranted to fully elucidate their potential as 5-HT3 receptor antagonists.

Other Biological Activities

Enzyme Inhibition Studies (e.g., Lactoperoxidase, Human Serum Paraoxonase 1)

Indazole derivatives have been investigated for their inhibitory effects on various enzymes, including lactoperoxidase and human serum paraoxonase 1.

Lactoperoxidase Inhibition:

Lactoperoxidase (LPO) is an enzyme with antimicrobial properties that plays a role in the innate immune system. nih.gov A study investigating the inhibitory effects of a series of halogenated indazoles on bovine milk LPO revealed that these compounds can act as potent inhibitors. nih.gov Among the tested compounds were 4-chloro-1H-indazole and 4-fluoro-1H-indazole, which demonstrated significant inhibitory activity. nih.gov The study reported Ki values for a range of indazole derivatives, indicating a strong inhibitory effect on LPO activity. nih.gov

| Compound | Ki (µM) | Inhibition Type |

| 4-chloro-1H-indazole | Not explicitly stated, but within the range of 4.10 to 252.78 µM for the series | Not specified for individual compounds |

| 4-fluoro-1H-indazole | Not explicitly stated, but within the range of 4.10 to 252.78 µM for the series | Not specified for individual compounds |

Data extracted from a study on various indazole derivatives, suggesting the potential for halogenated indazoles to inhibit lactoperoxidase. nih.gov

Given that both chloro and fluoro substitutions at the 4-position of the indazole ring contribute to LPO inhibition, it is plausible that a this compound derivative would also exhibit inhibitory activity against this enzyme. The combined electronic effects of these two halogens could potentially enhance the inhibitory potency.

Human Serum Paraoxonase 1 Inhibition:

Human serum paraoxonase 1 (PON1) is an antioxidant enzyme associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress. nih.gov Research has demonstrated that certain indazole derivatives can inhibit the activity of human PON1. nih.gov A study on the in vitro inhibition of purified human PON1 by a series of indazoles showed Ki values in the micromolar range, with all tested indazoles exhibiting competitive inhibition. nih.gov

While the specific this compound derivative was not included in this particular study, the findings support the potential for substituted indazoles to act as inhibitors of PON1. Molecular docking studies performed in the same research indicated that indazole molecules can bind to the active site of the enzyme. nih.gov The nature and position of substituents on the indazole ring would be expected to influence the binding affinity and inhibitory potency.

Potential as Cannabinoid Receptor 1 (CB1) Ligands

Halogenated indazole derivatives have emerged as a significant class of synthetic cannabinoid receptor agonists (SCRAs), which are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). nih.gov These compounds bind to and activate the cannabinoid 1 (CB1) and 2 (CB2) receptors. nih.gov The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.

Structure-activity relationship (SAR) studies on SCRAs with a halogenated indazole core have provided insights into the influence of specific substitutions on CB1 receptor activity. A systematic in vitro study of 19 different SCRAs with a halogenated indazole core revealed that substitutions at the 5-position of the indazole ring significantly impact their potency. nih.gov Notably, analogs with a fluorine at the 5-position exhibited the lowest EC50 values, indicating higher potency. nih.gov

For SCRAs featuring a methyl ester head moiety, chlorinated analogs demonstrated the next lowest EC50 values after the fluorinated analogs. nih.gov This suggests that both fluorine and chlorine substitutions on the indazole core are favorable for CB1 receptor activation. These findings strongly support the potential of this compound derivatives to act as potent CB1 receptor ligands. The combination of a chlorine at the 5-position and a fluorine at the 4-position could lead to high-affinity binding and potent agonistic activity at the CB1 receptor. Many indazole-carboxamide derivatives have been synthesized and shown to have a binding affinity for the CB1 receptor. researchgate.net

| Substitution on Indazole Core | Effect on CB1 Receptor Potency (EC50) |

| 5-Fluoro | Lowest EC50 values (higher potency) |

| 5-Chloro (with methyl ester head moiety) | Second lowest EC50 values |

Data from a study on synthetic cannabinoid receptor agonists with halogenated indazole cores, highlighting the impact of halogen substitutions on CB1 receptor activity. nih.gov

Computational and in Silico Approaches in the Study of 5 Chloro 4 Fluoro 1h Indazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast how a ligand, such as a molecule containing the 5-chloro-4-fluoro-1H-indazole scaffold, might bind to the active site of a target protein. These simulations are fundamental in screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Molecular docking algorithms explore various possible conformations of the ligand within the protein's binding pocket and score them based on a calculated binding affinity or energy. This score provides an estimate of the strength of the ligand-target interaction. For this compound, docking simulations would place the molecule into the active site of a selected target, such as a protein kinase, and calculate the most stable binding pose.

The predicted binding affinity, typically expressed in kcal/mol, helps rank different indazole derivatives. A lower binding energy generally suggests a more favorable interaction. The output of a docking simulation provides a 3D model of the ligand-receptor complex, illustrating the precise orientation and conformation of the ligand that maximizes favorable interactions with the protein's amino acid residues.

The stability of a ligand-protein complex is governed by a variety of non-covalent intermolecular interactions. Computational tools can meticulously analyze docking results to identify these crucial contacts. For the this compound moiety, several key interactions are anticipated:

Hydrogen Bonding: The indazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the second nitrogen atom). These features allow it to form strong, directional hydrogen bonds with appropriate amino acid residues like aspartate, glutamate, or serine in a protein's active site.

π-π Stacking: The aromatic bicyclic system of the indazole core is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com These interactions, where the aromatic rings stack on top of each other, contribute significantly to binding stability.

Halogen Bonding: The chlorine atom at the 5-position can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts favorably with a nucleophilic site, such as a carbonyl oxygen on the protein backbone. Computational models are increasingly sophisticated in their ability to accurately represent and quantify the contribution of halogen bonds to ligand affinity. mdpi.comnih.gov

| Interaction Type | Participating Moiety on Ligand | Potential Protein Residue Partner(s) |

|---|---|---|

| Hydrogen Bond (Donor) | Indazole N-H | Asp, Glu, Ser, Thr (side chain O), Main chain C=O |

| Hydrogen Bond (Acceptor) | Indazole N | Ser, Thr, Asn, Gln, Lys, Arg |

| π-π Stacking | Indazole aromatic system | Phe, Tyr, Trp |

| Halogen Bond | 5-Chloro substituent | Main chain C=O, Ser, Thr, Asp, Glu |

| Hydrophobic Interactions | Entire molecule | Ala, Val, Leu, Ile, Met |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological effects.

QSAR models are developed using a "training set" of molecules with known activities. Once a statistically robust model is created, it can be used to predict the activity of new, untested compounds.

2D-QSAR: These models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. Descriptors can include physicochemical properties like molecular weight, logP (a measure of lipophilicity), and counts of hydrogen bond donors/acceptors, as well as topological indices that describe molecular branching and shape.

3D-QSAR: These models go a step further by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around a set of aligned molecules. The resulting models can generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing intuitive guidance for designing more potent compounds.

For a series of derivatives based on the this compound scaffold, a QSAR model could be built to predict their inhibitory activity against a specific enzyme, helping to identify the most promising substitution patterns before undertaking synthetic efforts.

A key outcome of a QSAR study is the identification of the specific molecular properties, or descriptors, that are most influential in determining biological activity. For a molecule like this compound, several descriptors would be particularly relevant.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

|---|---|---|

| Electronic | Dipole Moment, Hammett constants | The electron-withdrawing nature of the chlorine and fluorine atoms significantly impacts the electron distribution of the aromatic ring, influencing binding interactions. |

| Steric | Molecular Volume, Molar Refractivity | Describes the size and shape of the molecule, which must be complementary to the target's binding site. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Influences the molecule's ability to cross cell membranes and engage in hydrophobic interactions within the binding pocket. Halogenation generally increases lipophilicity. |

| Topological | Wiener Index, Kier Shape Indices | Quantifies aspects of molecular size, shape, and degree of branching. |

By establishing a correlation, such as finding that higher lipophilicity and a negative electrostatic potential in a specific region enhance activity, QSAR models provide a clear rationale for the structural modifications needed to optimize the biological response.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view. MD simulations use the principles of classical mechanics to simulate the motions of atoms and molecules over time. This allows for the study of the stability of the ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules.

For a complex involving this compound, an MD simulation would typically start with the best-docked pose. Over a simulation period of nanoseconds to microseconds, the movements of every atom in the system are calculated. Analysis of the simulation trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position, researchers can assess whether it remains stably bound in the active site or if it is prone to dissociation. mdpi.com

Interaction Persistence: MD simulations can track the formation and breaking of specific intermolecular contacts, such as hydrogen bonds, over time. This helps distinguish transient interactions from stable, key binding interactions.

Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein might adapt its shape to accommodate the ligand (induced fit) and what the dominant conformations of the bound ligand are.

Solvent Effects: The simulation explicitly includes water molecules, providing a more realistic environment and allowing for the analysis of their role in mediating or competing with ligand-protein interactions.

Assessment of Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical motions of atoms and molecules, providing a detailed view of the stability and dynamics of ligand-protein complexes over time. For derivatives of the indazole family, MD simulations are employed to evaluate how strongly a compound binds to its protein target and how stable the resulting complex is.

Key metrics are calculated from MD simulation trajectories to quantify this stability. These include:

Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable.

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, indicating their flexibility. Lower RMSF values in the binding site can suggest that the ligand has a stabilizing effect on the protein.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is exposed to the solvent. A decrease in SASA upon ligand binding can indicate that the ligand is buried within the binding pocket, leading to a more compact and stable structure.

In a study on an indazol-pyrimidine hybrid, MD simulations were conducted to assess its complex with the c-KIT protein. The results showed that the ligand-bound complex was more stable and rigid compared to the unbound protein (apo-protein), as evidenced by the key stability metrics. mdpi.com

| Metric | Apo-Protein (Unbound) | Ligand-Protein Complex | Interpretation |

|---|---|---|---|

| Average RMSD | 1.33 ± 0.19 Å | 1.29 ± 0.20 Å | The complex adopted a more stable conformation. |

| Average RMSF | 1.00 ± 0.50 Å | 0.94 ± 0.46 Å | The complex exhibited lower residual fluctuation, indicating increased rigidity. |

| Average Radius of Gyration (Rg) | 19.71 ± 0.06 Å | 19.48 ± 0.06 Å | The complex has a highly rigid and compact structure. |

| Mean SASA | 14,579.99 Ų | 13,722.27 Ų | The protein's hydrophobic core is stabilized by the ligand. |

These findings collectively suggest that the indazole derivative forms a stable and compact complex within the catalytic binding region of its target receptor. mdpi.com

Exploration of Conformational Changes Upon Binding

MD simulations also allow for the exploration of subtle conformational changes that occur in both the ligand and the protein upon binding. These changes are crucial for understanding the mechanism of action and the specificity of the interaction. Upon binding, a ligand may adopt a specific, low-energy conformation—often referred to as the "bioactive conformation"—that is different from its preferred shape in solution. Similarly, the protein's binding pocket may adjust to accommodate the ligand, a phenomenon known as "induced fit."

Analysis of the simulation trajectories can reveal which amino acid residues are critical for the interaction and how the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces evolves over time. In the aforementioned study of the indazol-pyrimidine hybrid, the consistent and stable values of RMSD, RMSF, and Rg for the ligand-bound complex indicate that once the compound binds, it remains securely in a stable conformation within the active site, inducing a rigid and compact structure in the protein. mdpi.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Pharmacokinetic Predictions

Before a compound can be considered for therapeutic use, its pharmacokinetic properties must be evaluated. In silico ADMET profiling uses computational models to predict a compound's absorption, distribution, metabolism, excretion, and potential toxicity. These predictions are vital in early-stage drug discovery to filter out candidates with unfavorable properties, saving time and resources.

Various computational approaches, including quantitative structure-activity relationship (QSAR) models, are used to build predictive models based on a compound's chemical structure. These models are trained on large datasets of known compounds to correlate molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area) with specific ADMET outcomes. While specific in silico ADMET predictions for this compound are not publicly documented, the methodologies are well-established for screening compounds of this nature.

Oral Absorption and Clearance Predictions

For orally administered drugs, predicting absorption is critical. Computational models can estimate properties like human intestinal absorption (HIA) and permeability across cell monolayers (e.g., Caco-2 cells), which serve as a surrogate for the intestinal barrier. researchgate.net Models such as the maximum absorbable dose (MAD) integrate parameters like intestinal permeability and aqueous solubility to predict the theoretical maximum amount of a drug that can be absorbed. researcher.life

Machine learning approaches, such as random forest models, have also been developed to predict key pharmacokinetic parameters like the area under the curve (AUC), which represents total drug exposure over time, based on mouse pharmacokinetic data. nih.gov These predictive tools help researchers prioritize compounds that are likely to have good oral bioavailability.

Toxicity Risk Assessment

Early assessment of potential toxicity is crucial to avoid late-stage failures in drug development. In silico toxicology models predict a range of potential hazards based on a molecule's structure. These structure-based assessments utilize complementary (Q)SAR systems to predict the toxic potential of compounds. mdpi.com

These models can flag various toxicity endpoints, allowing for a comprehensive risk assessment. Common predicted endpoints include:

| Toxicity Endpoint | Description |

|---|---|

| Mutagenicity | The potential to cause genetic mutations. |

| Carcinogenicity | The potential to cause cancer. |

| Hepatotoxicity | The potential to cause liver damage. |

| Cardiotoxicity | The potential to cause heart damage, including hERG channel blockage. |

| Nephrotoxicity | The potential to cause kidney damage. |

| Developmental Toxicity | The potential to cause adverse effects on a developing organism. |

By integrating these predictions, a safety profile can be constructed early in the discovery process, guiding further experimental testing. mdpi.com

Theoretical Calculations for Spectroscopic Characterization (e.g., NMR Chemical Shift Prediction)

Theoretical calculations based on quantum mechanics are highly valuable for elucidating the structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural characterization, and theoretical predictions of NMR chemical shifts can be instrumental in correctly assigning experimental spectra.

For complex molecules like substituted indazoles, where spectral interpretation can be ambiguous, computational methods provide significant support. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used quantum chemical approach to calculate NMR absolute shieldings, which can then be converted to chemical shifts. acs.orgnih.gov

A study on indazole and its nitro-derivatives demonstrated the power of this approach. By performing B3LYP/6-311++G(d,p) calculations, researchers could accurately predict ¹³C and ¹⁵N NMR data, confirming the structure of the reaction products. acs.org Such theoretical studies are particularly useful for distinguishing between isomers, which is often a challenge in the synthesis of heterocyclic compounds. acs.org

Applications in Materials Science (e.g., Corrosion Inhibition)

Beyond pharmacology, indazole derivatives have shown significant promise in materials science, particularly as corrosion inhibitors for metals and alloys in acidic environments. researchgate.netnajah.edu These organic molecules function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. mdpi.com

The effectiveness of an indazole derivative as a corrosion inhibitor is closely linked to its molecular structure, including the presence of heteroatoms (like nitrogen) with lone-pair electrons and π-electrons in the aromatic rings, which facilitate adsorption onto the metal surface. nih.gov Research has indicated that compounds such as 5-fluoro-1H-indazole and 5-chloro-1H-indazole may serve as exceptional corrosion inhibitors. researchgate.net

Computational chemistry plays a key role in this field. Theoretical studies using Density Functional Theory (DFT) are conducted to calculate quantum chemical parameters that correlate with inhibition efficiency. researchgate.net These parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value suggests a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies greater reactivity of the molecule.

Molecular dynamics simulations are also used to model the adsorption of inhibitor molecules on the metal surface, providing insights into their orientation and binding energy. researchgate.net These theoretical findings complement experimental techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to provide a comprehensive understanding of the inhibition mechanism. najah.eduresearchgate.net

| Indazole Derivative Type | Metal/Alloy | Key Findings | Supporting Techniques |

|---|---|---|---|

| Nitro-indazoles | C38 Steel in HCl | Act as mixed-type inhibitors with efficiency up to 96.5%. Adsorption follows the Langmuir isotherm. researchgate.net | EIS, PDP, DFT, MD Simulations researchgate.net |

| General Indazole Derivatives | Brass in HCl | Formation of a protective coating on the brass surface, leading to a reduced corrosion rate. najah.edu | EIS, PDP, SEM-EDX najah.edu |

| 5-fluoro-1H-indazole and 5-chloro-1H-indazole | Copper in H₂SO₄ | Identified as potentially exceptional inhibitors. researchgate.net | Experimental and Theoretical Methods researchgate.net |

Future Research Directions and Translational Perspectives for 5 Chloro 4 Fluoro 1h Indazole

Development of Novel Therapeutic Agents Based on the 5-Chloro-4-fluoro-1H-Indazole Scaffold

The this compound structure serves as a valuable template for the development of new therapeutic agents, particularly in oncology. The indazole ring system is a key component in several approved kinase inhibitors, and derivatives of this scaffold are actively being investigated for their potent anti-proliferative activities. researchgate.netnih.gov Research focuses on modifying the indazole core to optimize binding affinity, selectivity, and pharmacokinetic properties for various biological targets.

For instance, structure-activity relationship (SAR) studies on different indazole derivatives have identified potent inhibitors of key signaling proteins implicated in cancer. Modifications at various positions of the indazole ring can lead to compounds with high efficacy against specific targets like Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.com The development of these targeted agents is a cornerstone of modern precision medicine.

Below is a table summarizing the activity of various indazole-based compounds against different cancer cell lines and protein kinases, illustrating the therapeutic potential of this scaffold.

| Compound ID | Target Cell Line / Kinase | Activity (IC₅₀) | Reference |

| Compound 109 (1H-indazole derivative) | EGFR T790M Kinase | 5.3 nM | nih.gov |

| Compound 109 (1H-indazole derivative) | EGFR Kinase | 8.3 nM | nih.gov |

| Compound 101 (1H-indazole derivative) | FGFR1 Kinase | 69.1 ± 19.8 nM | nih.gov |

| Compound 88 (1H-indazole derivative) | ER-α (Estrogen Receptor-α) | 0.7 nM | nih.gov |

| Pazopanib Derivative IIa | VEGFR-2 | 25 nM | mdpi.com |

| Pazopanib Derivative IIb | VEGFR-2 | 12 nM | mdpi.com |

| Compound 5f (Indazol-pyrimidine hybrid) | MCF-7 (Breast Cancer) | 1.858 µM | mdpi.com |

| Compound 5f (Indazol-pyrimidine hybrid) | A549 (Lung Cancer) | 3.628 µM | mdpi.com |

| Compound 5f (Indazol-pyrimidine hybrid) | Caco-2 (Colorectal Cancer) | 1.056 µM | mdpi.com |

| Compound 8 (6-(1H-pyrazol-4-yl)-1H-indazole) | Neuroblastoma Cell Line | 4 - 14 µM | nih.gov |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple signaling pathways. up.ac.zanih.gov The traditional "one-drug, one-target" approach has shown limited efficacy against such diseases. up.ac.za Consequently, there is growing interest in developing multi-target drugs that can modulate several bioreceptors or enzymes simultaneously. nih.gov This polypharmacology approach can lead to enhanced therapeutic efficacy and may help overcome drug resistance. nih.gov

The structural versatility of the this compound scaffold makes it an ideal candidate for the design of multi-target agents. nih.gov By incorporating different pharmacophoric features onto the indazole core, it is possible to create single molecules capable of interacting with distinct biological targets. For example, researchers have synthesized indazole derivatives that function as multi-kinase inhibitors, targeting proteins like c-Kit and others involved in tumor growth and proliferation. nih.gov This strategy represents a promising paradigm for treating complex diseases where a network of targets is involved. nih.gov

Advanced Synthetic Methodologies for Sustainable Production

The efficient and scalable synthesis of this compound and its derivatives is crucial for drug development and eventual commercialization. Modern synthetic chemistry emphasizes the development of sustainable processes that are cost-effective, high-yielding, and environmentally benign. google.comresearchgate.net

A common strategy for synthesizing substituted indazoles involves a multi-step process starting from readily available anilines. For a halogenated fluoro-indazole, a plausible route could begin with a compound like 3-fluoro-2-methylaniline. google.com The key steps typically include:

Halogenation: Introduction of a chlorine or bromine atom onto the aniline (B41778) ring.

Diazotization and Ring Closure: Conversion of the amino group into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

Deprotection: If protecting groups are used during the synthesis, a final deprotection step is required to yield the final 1H-indazole. google.com

Patented methods for analogous compounds like 5-bromo-4-fluoro-1H-indazole highlight synthetic routes with mild reaction conditions and high product yields, making them suitable for large-scale industrial production. google.com Furthermore, advanced coupling reactions, such as the Suzuki-Miyaura coupling, are employed to further functionalize the indazole scaffold, allowing for the creation of diverse chemical libraries for biological screening. nih.gov

Clinical Translation Potential and Preclinical Development Considerations

The indazole scaffold has significant clinical translation potential, evidenced by the fact that numerous indazole-based therapeutic agents are already in clinical use or undergoing clinical trials. researchgate.netmdpi.com For any new derivative of this compound to progress towards clinical application, it must undergo a rigorous preclinical development program.

This process involves several key considerations:

In Vitro Efficacy: The initial step is to evaluate the compound's biological activity in cell-based assays. This includes determining its potency (e.g., IC₅₀) against cancer cell lines and its selectivity for the intended target over other related proteins. nih.govmdpi.com

Mechanism of Action: Elucidating how the compound exerts its therapeutic effect at a molecular level is critical.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate to ensure it can reach the target tissue in sufficient concentrations.

In Vivo Efficacy: Testing the compound in animal models of disease (e.g., tumor xenograft models in mice) to demonstrate its therapeutic effect in a living organism. nih.gov

Toxicity and Safety: A crucial aspect of preclinical development is assessing the compound's safety profile. This includes acute toxicity studies to determine lethal doses (e.g., LD₅₀) and identify potential organ damage. nih.gov For example, a promising indazole derivative, 6-(1H-pyrazol-4-yl)-1H-indazole, showed potent antiviral and anticancer activity but also exhibited significant acute toxicity in mice (LD₅₀ of 40 mg/kg), highlighting the critical need for thorough safety evaluation. nih.gov

Successfully navigating these preclinical stages is essential for a compound to be considered for Investigational New Drug (IND) status and advance into human clinical trials.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 5-chloro-4-fluoro-1H-indazole, and how can they be validated experimentally?

- Answer : The compound has a molecular formula of C₈H₅ClFN, a molecular weight of 169.58 g/mol, and a canonical SMILES string of

C1=CC(=C(C2=C1NC=C2)F)Cl. Validation involves:

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS.

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., chlorine at C5, fluorine at C4).

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretch in indazole ring).

- X-ray Crystallography : Resolve crystal structure using programs like SHELXL .

Q. What synthetic routes are commonly employed for this compound?

- Answer : Two primary approaches:

Cyclization of Precursors : React 4-fluoro-5-chloro-1H-indole derivatives with hydrazine under acidic conditions to form the indazole core .

Halogenation Post-Functionalization : Introduce fluorine via nucleophilic substitution (e.g., using KF or Selectfluor) after constructing the indazole skeleton .

- Key Considerations : Optimize reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side products.

Q. What safety protocols are essential when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Storage : Keep in a cool, dry environment, away from oxidizers (refer to SDS guidelines for halogenated heterocycles) .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data for this compound derivatives be resolved?

- Answer : Contradictions (e.g., unexpected NOE effects in NMR or inconsistent mass fragments) may arise from:

- Tautomerism : The indazole ring can exhibit keto-enol tautomerism; use deuterated solvents (DMSO-d₆) and variable-temperature NMR to study equilibrium .

- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction with SHELX programs .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).

Q. What strategies optimize the regioselective functionalization of this compound for structure-activity relationship (SAR) studies?

- Answer :

- Electrophilic Aromatic Substitution (EAS) : Direct substituents to electron-rich positions (C3/C6) using catalysts like FeCl₃ .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling at C3 with boronic acids (Pd(PPh₃)₄ catalyst) .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the indazole NH during functionalization .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Glide.

- Pharmacophore Modeling : Identify critical interaction sites (e.g., halogen bonds from Cl/F atoms) .

- ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and toxicity.

Q. What analytical techniques are critical for detecting impurities in this compound batches?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify byproducts .

- LC-MS/MS : Identify trace impurities (e.g., dehalogenated or dimerized species).

- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N/Cl/F ratios .

Q. How can ethical and reproducibility challenges in publishing this compound research be addressed?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.